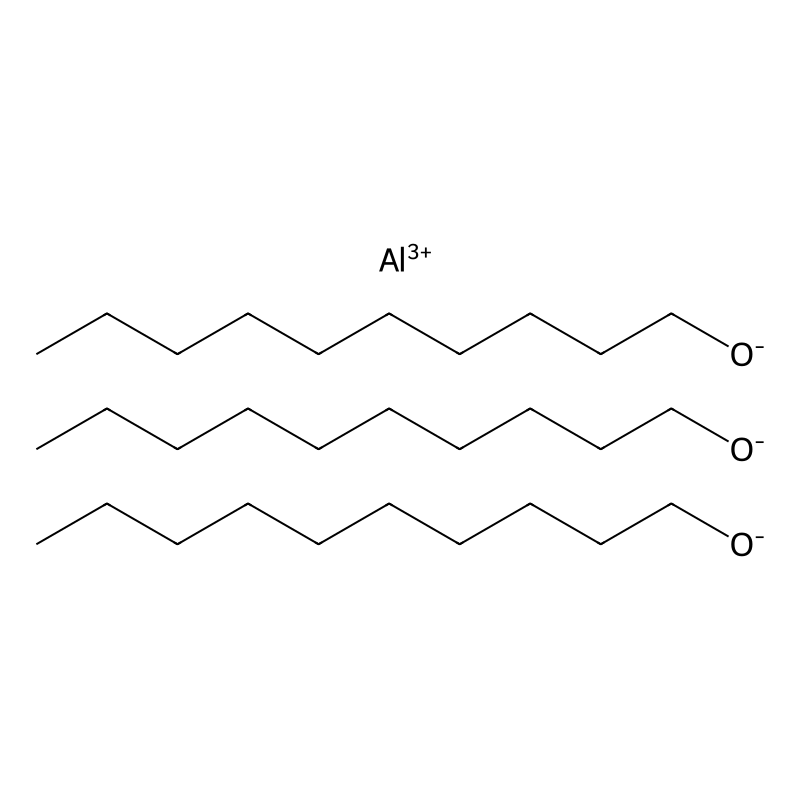1-Decanol, aluminum salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
1-Decanol, aluminum salt is a chemical compound with the formula and is classified as a fatty alcohol salt. It is derived from 1-decanol, a straight-chain fatty alcohol consisting of ten carbon atoms, which has the molecular formula . 1-decanol itself is a colorless to light yellow viscous liquid with a sweet, fat-like odor and is insoluble in water . The aluminum salt form of this compound features aluminum ions coordinated with the decanol molecules, influencing its properties and potential applications.
- Esterification: Reaction with acids to form esters, which can be useful in producing surfactants or plasticizers.
- Hydrolysis: Under certain conditions, it can hydrolyze to release 1-decanol and aluminum hydroxide.
- Decomposition: Upon heating or under acidic conditions, it may decompose into simpler compounds.
The specific reactivity of 1-decanol, aluminum salt compared to its parent alcohol can vary based on the presence of the aluminum ion, which may influence its stability and interaction with other substances.
1-Decanol can be synthesized through several methods:
- Hydrogenation of Decanoic Acid: This method involves the reduction of decanoic acid using hydrogen gas in the presence of a catalyst.
- Ziegler Process: A synthetic route that employs organometallic compounds and metal catalysts to produce fatty alcohols from olefins.
- Aluminum Salt Formation: The aluminum salt can be formed by reacting 1-decanol with an aluminum-containing reagent under controlled conditions .
These methods allow for the production of 1-decanol in various purities and forms suitable for different applications.
1-Decanol, aluminum salt finds applications across several industries:
- Surfactants: Used in the formulation of detergents and emulsifiers due to its amphiphilic nature.
- Plasticizers: Incorporated into plastics to enhance flexibility and workability.
- Pharmaceuticals: Investigated for use in drug formulations as a penetration enhancer.
- Cosmetics: Employed in personal care products for its emollient properties .
The versatility of this compound makes it valuable in both industrial and consumer products.
Several compounds share similarities with 1-decanol, aluminum salt. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Octanol | Shorter carbon chain; used as a solvent and flavoring agent. | |
| 1-Dodecanol | Longer carbon chain; used in cosmetics and surfactants. | |
| Aluminum Stearate | Aluminum salt of stearic acid; used as an emulsifier. | |
| Cetyl Alcohol | Commonly used as an emollient; longer chain fatty alcohol. |
Uniqueness
The uniqueness of 1-decanol, aluminum salt lies in its specific combination of properties derived from both the fatty alcohol and the aluminum ion. This combination allows it to function effectively as a surfactant while also providing potential benefits in drug delivery applications due to its membrane-permeating abilities. Additionally, its specific structure influences its interactions with other compounds differently than those seen with shorter or longer-chain fatty alcohols or other metal salts.
Purity
Exact Mass
Appearance
Storage
UNII
Related CAS
Other CAS
Wikipedia
General Manufacturing Information
Dates
2: Yang B, Barloi A, Kern M. Influence of air-abrasion on zirconia ceramic bonding using an adhesive composite resin. Dent Mater. 2010 Jan;26(1):44-50. doi: 10.1016/j.dental.2009.08.008. PubMed PMID: 19766300.
3: Groisman L, Rav-Acha C, Gerstl Z, Mingelgrin U. Sorption and detoxification of toxic compounds by a bifunctional organoclay. J Environ Qual. 2004 Sep-Oct;33(5):1930-6. PubMed PMID: 15356256.
4: Kapucu H, Mehmetoğlu U. Strategies for reducing solvent toxicity in extractive ethanol fermentation. Appl Biochem Biotechnol. 1998 Nov-Dec;75(2-3):205-14. PubMed PMID: 10230020.








